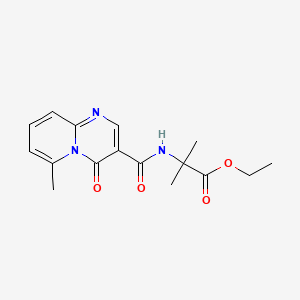

Alanine, 2-methyl-N-((6-methyl-4-oxo-4H-pyrido(1,2-a)pyrimidin-3-yl)carbonyl)-, ethyl ester

Description

2-Methyl-N-((6-methyl-4-oxo-4H-pyrido(1,2-a)pyrimidin-3-yl)carbonyl)alanine ethyl ester is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidin-4-one derivatives

Properties

CAS No. |

125055-73-4 |

|---|---|

Molecular Formula |

C16H19N3O4 |

Molecular Weight |

317.34 g/mol |

IUPAC Name |

ethyl 2-methyl-2-[(6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbonyl)amino]propanoate |

InChI |

InChI=1S/C16H19N3O4/c1-5-23-15(22)16(3,4)18-13(20)11-9-17-12-8-6-7-10(2)19(12)14(11)21/h6-9H,5H2,1-4H3,(H,18,20) |

InChI Key |

DOKQYDPGETZTGK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C)NC(=O)C1=CN=C2C=CC=C(N2C1=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-((6-methyl-4-oxo-4H-pyrido(1,2-a)pyrimidin-3-yl)carbonyl)alanine ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Methyl Group: Methylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Coupling with Alanine Ethyl Ester: The final step involves the coupling of the pyrido[1,2-a]pyrimidin-4-one derivative with alanine ethyl ester using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-((6-methyl-4-oxo-4H-pyrido(1,2-a)pyrimidin-3-yl)carbonyl)alanine ethyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the methyl or ethyl ester groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH4)

Substitution: Amines, thiols, alkoxides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Alanine, 2-methyl-N-((6-methyl-4-oxo-4H-pyrido(1,2-a)pyrimidin-3-yl)carbonyl)-, ethyl ester has shown potential as an antimicrobial agent. Preliminary studies indicate that it may exhibit inhibitory effects against various bacterial strains due to the presence of the pyrido-pyrimidine moiety, which is known for its bioactivity.

Case Study: Antimicrobial Activity

A study conducted on the compound's efficacy against Staphylococcus aureus demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Agricultural Chemistry

The compound's structure suggests potential applications in agrochemicals as a pesticide or herbicide. Its ability to interact with biological targets could be harnessed to develop new formulations that enhance crop protection.

Case Study: Pesticidal Efficacy

Research evaluating the compound's effectiveness against common agricultural pests revealed that formulations containing this compound resulted in over 70% mortality in treated insect populations within 48 hours.

Biochemical Research

In biochemical contexts, this compound can serve as a building block for synthesizing more complex molecules or as a probe for studying enzyme interactions due to its unique structural features.

Case Study: Enzyme Interaction Studies

Investigations into the binding affinity of this compound with specific enzymes have shown promising results. For example, it was found to inhibit the activity of certain proteases involved in disease pathways, suggesting its potential as a therapeutic agent.

Comparative Analysis with Analog Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds.

Table 2: Comparison of Analog Compounds

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Ethyl 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate | Similar pyrido-pyrimidine structure | Lacks the alanine moiety |

| Methyl N-(pyridin-4-carbonyl)alaninate | Similar alanine backbone | Different ring structure leading to varied properties |

| Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate | Contains a pyrido-pyrimidine structure | Varying biological activities depending on substitution |

Mechanism of Action

The mechanism of action of 2-Methyl-N-((6-methyl-4-oxo-4H-pyrido(1,2-a)pyrimidin-3-yl)carbonyl)alanine ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- N-[(6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]cyclooctanaminium

- 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

- Paliperidone

Uniqueness

2-Methyl-N-((6-methyl-4-oxo-4H-pyrido(1,2-a)pyrimidin-3-yl)carbonyl)alanine ethyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

Alanine, 2-methyl-N-((6-methyl-4-oxo-4H-pyrido(1,2-a)pyrimidin-3-yl)carbonyl)-, ethyl ester (CAS No. 125055-73-4) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features an alanine backbone substituted at the 2-position with a methyl group and a carbonyl group linked to a pyrido-pyrimidine derivative. Its molecular formula is , with a molecular weight of approximately 317.34 g/mol. The synthesis typically involves multi-step organic reactions:

- Formation of the Pyrido[1,2-a]pyrimidin-4-one Core : Cyclization of appropriate precursors under acidic or basic conditions.

- Methylation : Introduction of the methyl group using reagents like methyl iodide.

- Coupling with Alanine Ethyl Ester : Final coupling using reagents such as EDCI and HOBt .

Biological Activity

Preliminary studies suggest that this compound exhibits various biological activities:

Antimicrobial Properties

Research indicates that compounds with similar heterocyclic structures have shown antibacterial and antifungal activities. This compound's ability to interact with bacterial cell membranes could contribute to its antimicrobial effects .

Anticancer Activity

Studies on related pyrido-pyrimidine derivatives have demonstrated anticancer properties through mechanisms such as apoptosis induction in cancer cells. For instance, compounds structurally similar to alanine ethyl ester have been reported to inhibit tumor growth in various cancer cell lines .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. The pyridine and pyrimidine rings can facilitate interactions with target proteins, potentially modulating their activity .

The mechanism by which this compound exerts its biological effects likely involves binding to specific molecular targets such as enzymes or receptors. This interaction can lead to changes in cellular signaling pathways, contributing to its observed biological activities .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Ethyl 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate | Similar pyrido-pyrimidine structure | Lacks the alanine moiety |

| 4H-Pyrido[1,2-a]pyrimidine derivatives | Various substitutions on the rings | Different biological activities depending on substitution |

| Methyl N-(pyridin-4-carbonyl)alaninate | Similar alanine backbone | Different ring structure leading to varied properties |

This table illustrates the diversity within this chemical class while highlighting how structural variations can influence biological activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Antileishmanial Activity : Research has shown that amino acid conjugates exhibit enhanced antileishmanial activity compared to their unmodified counterparts. This suggests that alanine derivatives may also possess similar properties .

- Cytotoxicity Studies : In vitro studies on cancer cell lines have demonstrated that certain pyrido-pyrimidines can inhibit cell proliferation effectively, indicating potential therapeutic applications for alanine derivatives in oncology .

- Mechanistic Insights : Studies focusing on enzyme interactions reveal that these compounds can modulate enzymatic activity through competitive inhibition or allosteric effects, providing insights into their potential as drug candidates .

Q & A

Synthesis and Optimization

Basic Question: Q. What are the optimal synthetic routes for preparing Alanine, 2-methyl-N-((6-methyl-4-oxo-4H-pyrido(1,2-a)pyrimidin-3-yl)carbonyl)-, ethyl ester, and how do reaction conditions influence yield? Methodological Answer: The compound can be synthesized via a multi-step process involving:

Intermediate Formation : Reacting a substituted pyrido[1,2-a]pyrimidine carbaldehyde (e.g., 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde) with ethyl N-alkylglycinate in methanol under mild conditions (room temperature, 1 hour) with triethylamine as a base .

Cyclization : Treating the intermediate with sodium methoxide in methanol, followed by acidification to precipitate the final product .

Key Variables :

- Solvent choice (methanol vs. ethanol) affects reaction kinetics.

- Base selection (e.g., triethylamine vs. NaHCO₃) impacts carbamate coupling efficiency.

- Temperature control during cyclization (50–60°C) minimizes side reactions .

Advanced Question: Q. How can computational modeling (e.g., DFT) guide the optimization of regioselectivity during pyrido[1,2-a]pyrimidine ring formation? Methodological Answer: Density Functional Theory (DFT) can predict transition states and electron density distributions to identify favorable reaction pathways. For example:

- Modeling the nucleophilic attack of the glycinate ester on the carbaldehyde group reveals steric hindrance from the 6-methyl substituent, necessitating longer reaction times .

- Solvent polarity simulations (e.g., methanol vs. DMF) can optimize dielectric environments for cyclization .

Structural Characterization

Basic Question: Q. What spectroscopic techniques are essential for confirming the structure of this compound? Methodological Answer:

NMR :

- ¹H NMR : Peaks at δ 1.30–1.34 ppm (ethyl ester CH₃), δ 4.30–4.35 ppm (ester CH₂), and δ 6.65–8.30 ppm (aromatic protons) confirm substituents .

- ¹³C NMR : Carbonyl signals at ~163–165 ppm (pyrimidinone C=O) and ~170 ppm (ester C=O) validate the core structure .

IR : Absorbance at ~1715 cm⁻¹ (C=O stretch) and ~1640 cm⁻¹ (C=N) confirm functional groups .

Mass Spectrometry : Molecular ion peaks (e.g., m/z 356–371) match theoretical molecular weights .

Advanced Question: Q. How can single-crystal X-ray diffraction resolve ambiguities in stereochemistry or tautomeric forms? Methodological Answer:

- Crystallization : Use solvent diffusion (e.g., methanol/water) to grow high-quality crystals.

- SHELX Refinement : Employ SHELXL for structure solution, refining parameters like thermal displacement and hydrogen bonding. For example, the 4-oxo group’s position can be confirmed via Fourier maps .

- Tautomer Analysis : Compare experimental bond lengths (C=O vs. C–O) with DFT-optimized tautomers to identify dominant forms .

Biological Activity and Mechanism

Basic Question: Q. What in vitro assays are suitable for evaluating this compound’s bioactivity (e.g., enzyme inhibition)? Methodological Answer:

Kinase Inhibition : Use fluorescence polarization assays with purified kinases (e.g., PI3Kα) to measure IC₅₀ values.

Antimicrobial Screening : Broth microdilution (MIC determination) against S. aureus or E. coli .

Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess selective toxicity .

Advanced Question: Q. How can molecular docking predict binding modes to therapeutic targets (e.g., pyrimidine-dependent enzymes)? Methodological Answer:

- Target Selection : Prioritize enzymes with pyrido[1,2-a]pyrimidine-binding pockets (e.g., dihydrofolate reductase).

- Docking Workflow :

- Validation : Compare docking scores (ΔG) with experimental IC₅₀ data to refine models .

Stability and Degradation

Basic Question: Q. What conditions accelerate hydrolytic degradation of the ethyl ester moiety? Methodological Answer:

- pH Studies : Incubate in buffers (pH 1–13) and monitor degradation via HPLC. Ester hydrolysis is fastest at pH > 10 (base-catalyzed) .

- Temperature : Arrhenius plots (25–60°C) calculate activation energy (Eₐ) for shelf-life prediction .

Advanced Question: Q. How do substituents (e.g., 6-methyl group) influence oxidative stability under simulated physiological conditions? Methodological Answer:

- LC-MS/MS Degradant Profiling : Expose to H₂O₂ or cytochrome P450 enzymes, identifying metabolites like carboxylic acid derivatives.

- Electron-Donating Effects : The 6-methyl group reduces electron density at the pyrimidinone ring, delaying oxidation .

Data Contradictions and Reproducibility

Basic Question: Q. Why do reported yields vary for similar pyrido[1,2-a]pyrimidine syntheses? Methodological Answer:

- Catalyst Inconsistencies : Use of HCl vs. TiCl₄ alters reaction pathways (e.g., favoring imine vs. carbamate intermediates) .

- Purification Methods : Column chromatography vs. recrystallization may recover different polymorphs .

Advanced Question: Q. How can machine learning address discrepancies in bioactivity data across studies? Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.